2-Nitrodibenzofuran
Overview
Description
2-Nitrodibenzofuran is a chemical compound with the molecular formula C12H7NO3 . It is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of 2-Nitrodibenzofuran has been discussed in several studies. One method involves the use of a new chromophore, nitrodibenzofuran (NDBF), for ultra-efficient uncaging of second messengers inside cells . Another method involves a one-pot consecutive C(sp2)–O bond formation reaction (SNAr) in the presence of anhydrous K2CO3, followed by C(sp2)–C(sp2) bond formation reaction (intramolecular palladium-catalyzed aryl–aryl coupling reaction) between aryl halides and ortho-bromophenols .
Molecular Structure Analysis
The molecular structure of 2-Nitrodibenzofuran consists of 12 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
Chemical Reactions Analysis
2-Nitrodibenzofuran has been used in various chemical reactions. For instance, it has been used for ultra-efficient photolysis in living cells . It has also been used in the synthesis of dibenzofurans directly from aryl halides .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Nitrodibenzofuran include a molecular weight of 213.19 g/mol, a XLogP3 of 3.9, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, a rotatable bond count of 0, an exact mass of 213.042593085 g/mol, a monoisotopic mass of 213.042593085 g/mol, a topological polar surface area of 59 Ų, a heavy atom count of 16, a formal charge of 0, a complexity of 289, and a covalently-bonded unit count of 1 .
Scientific Research Applications
Application in Organic Chemistry
Specific Scientific Field
Summary of the Application
2-Nitrodibenzofuran is used in the regioselective preparation of 2- and 3-Nitrodibenzofurans by the direct nitration of Dibenzofuran .
Methods of Application or Experimental Procedures
The nitration of dibenzofuran with nitric acid in trifluoroacetic acid gives 3-nitrodibenzofuran selectively under very mild conditions. In contrast, the Friedel-Crafts type nitration using alkyl nitrates and aluminium chloride in nitromethane gives 2-nitrodibenzofuran as the main product .
Results or Outcomes
The results of the experiment showed that 2-nitrodibenzofuran can be produced as the main product using the Friedel-Crafts type nitration .
Application in Biochemistry
Specific Scientific Field
Summary of the Application
2-Nitrodibenzofuran is used as a one- and two-photon sensitive protecting group that is superior to brominated hydroxycoumarin for thiol caging in peptides .
Methods of Application or Experimental Procedures
The use of 2-Nitrodibenzofuran for the development of caged cysteine-containing peptides is a notable application. This involves the synthesis and studies of the photolysis of Bhc-protected cysteine-containing peptides .
Results or Outcomes
The results showed that 2-Nitrodibenzofuran is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning .
Application in Photolabile Protecting Groups
Specific Scientific Field
Summary of the Application
2-Nitrodibenzofuran is used as a photolabile protecting group. It is superior to Brominated Hydroxycoumarin for thiol caging in peptides .
Methods of Application or Experimental Procedures
The use of 2-Nitrodibenzofuran for the development of light-activatable cysteine-containing peptides is a notable application. This involves the synthesis and studies of the photolysis of Bhc-protected cysteine-containing peptides .
Results or Outcomes
Application in Solid Phase Peptide Synthesis
Summary of the Application
2-Nitrodibenzofuran is used as a protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis .
Methods of Application or Experimental Procedures
The use of 2-Nitrodibenzofuran in the development of methoxy-substituted nitrodibenzofuran-based protecting group for thiol protection in solid phase peptide synthesis is a notable application .
Results or Outcomes
The results showed that 2-Nitrodibenzofuran is an efficient multi-photon labile protecting group for thiol caging in solid phase peptide synthesis .
Application in Three-Dimensional Photorelease
Specific Scientific Field
Summary of the Application
Based on 2-Nitrodibenzofuran, a new photocage with higher two-photon action cross section and red-shifted absorption was developed .
Methods of Application or Experimental Procedures
Due to calculations, a dimethylamino functionality (DMA) was added at ring position 7. The uncaging of nucleobases after two-photon excitation (2PE) could be visualized via double-strand displacement in a hydrogel .
Results or Outcomes
With this assay, three-dimensional photorelease of DMA-NDBF-protected DNA orthogonal to NDBF-protected strands was achieved. While being an excellent 2P-cage, DMA-NDBF is surprisingly stable under visible-light one-photon excitation (1PE). This case of excitation-specific photochemistry enhances the scope of orthogonal photoregulation .
Safety And Hazards
Future Directions
2-Nitrodibenzofuran has been used in various research studies and has shown promise in several areas. For instance, it has been used for ultra-efficient photolysis in living cells . It has also been used in the synthesis of dibenzofurans directly from aryl halides . Future research may focus on exploring its potential uses in other areas of chemistry and biology .
properties
IUPAC Name |
2-nitrodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFPLEUXZNAAEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175086 | |
Record name | Dibenzofuran, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrodibenzofuran | |
CAS RN |
20927-95-1 | |
Record name | 2-Nitrodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20927-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzofuran, 2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.